molecular formula C15H16N2 B1387501 1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile CAS No. 1172827-44-9

1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile

Cat. No. B1387501
M. Wt: 224.3 g/mol
InChI Key: NPEFFJTVTOJYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile, also known as 1-Mesitylmethylpyrrole-2-carbonitrile or 1-Mesitylmethyl-2-pyrrolecarbonitrile, is an organic compound with a molecular formula of C11H12N2. It is a colorless solid that is insoluble in water and has a melting point of 128-129°C. This compound is used in various scientific research applications, such as in the synthesis of novel organic compounds and as a starting material for the production of therapeutic agents.

Scientific Research Applications

1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile is used in various scientific research applications. It is used as a starting material for the synthesis of novel organic compounds, such as heterocyclic compounds, which are used in various biomedical research applications. It is also used as a building block for the synthesis of therapeutic agents, such as antifungal agents and antibiotics. Additionally, 1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile is used in the synthesis of polymers, which are used in various industrial applications.

Mechanism Of Action

1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile is an organic compound that acts as a proton donor. It is capable of donating a proton to an acceptor molecule, such as an enzyme, which can then facilitate a chemical reaction. Additionally, 1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile can act as an electron donor, donating electrons to acceptor molecules, such as proteins, which can then facilitate a chemical reaction.

Biochemical And Physiological Effects

1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile has not been studied in detail for its biochemical and physiological effects. However, it is believed to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it is believed to have antioxidant and anti-cancer properties, although further research is needed to confirm these effects.

Advantages And Limitations For Lab Experiments

1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile has several advantages for use in laboratory experiments. It is a colorless solid that is insoluble in water, making it easy to handle and store. Additionally, it is relatively stable and can be used in a variety of synthetic reactions. However, it is a relatively expensive compound and is not widely available, which can limit its use in some experiments.

Future Directions

1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile has many potential future applications in scientific research. Further research could be conducted to explore its anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as its potential antioxidant and anti-cancer properties. Additionally, further research could be conducted to explore its potential use in the synthesis of novel organic compounds and therapeutic agents. Finally, further research could be conducted to explore its potential use in the synthesis of polymers for industrial applications.

properties

IUPAC Name

1-[(2,4,6-trimethylphenyl)methyl]pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-11-7-12(2)15(13(3)8-11)10-17-6-4-5-14(17)9-16/h4-8H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEFFJTVTOJYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C=CC=C2C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile
Reactant of Route 6
1-(Mesitylmethyl)-1H-pyrrole-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.